1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-9-17(16-15-13)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,9H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNZZZUGZUNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The CuAAC method, a cornerstone of click chemistry, is widely employed for constructing the 1,2,3-triazole core. This approach involves the reaction between 2-azidomethylnaphthalene and propiolic acid derivatives under copper catalysis. The process proceeds via a stepwise mechanism:
- Copper(I) Acetylide Formation : Copper(I) coordinates to the terminal alkyne (propiolic acid), forming a reactive copper acetylide intermediate.
- Azide Coordination : The azide (2-azidomethylnaphthalene) binds to the copper center, facilitating a [3+2] cycloaddition to yield the 1,4-disubstituted triazole regioselectively.
- Carboxylic Acid Deprotection : If protected propiolic esters are used, subsequent hydrolysis under basic or acidic conditions generates the free carboxylic acid.
Representative Protocol :
- Catalyst System : Copper(II) sulfate (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (3:1) mixture.
- Reaction Time : 12–24 hours at 40–60°C.
- Yield : 65–78% after reverse-phase HPLC purification.
Optimization Strategies
- Solvent Selection : Aqueous tert-butanol enhances solubility of both hydrophobic azides and hydrophilic copper species, reducing side reactions.
- Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the azide component.
- Catalyst Loading : Reducing copper(II) sulfate to 5 mol% with excess ascorbate minimizes oxidative side products while maintaining reaction rates.
One-Step Synthesis via Azide and β-Ketoester Condensation
Patent Methodology (US6642390B2)
This method bypasses traditional cycloaddition by directly coupling 2-azidomethylnaphthalene with β-ketoesters under basic conditions. The reaction proceeds via nucleophilic attack of the azide on the β-carbonyl group, followed by cyclization and decarboxylation:
$$
\text{R-N}3 + \text{R'COCH}2\text{COOR''} \xrightarrow{\text{Base}} \text{Triazole-4-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Triazole-4-carboxylic acid}
$$
Key Steps :
- Base Selection : Potassium tert-butoxide (1.2 equiv) in THF at 0°C ensures rapid deprotonation of the β-ketoester.
- Cyclization : Heating to reflux (80°C) for 6 hours drives the reaction to completion.
- Workup : Acidification with HCl precipitates the crude product, which is recrystallized from ethanol/water.
Advantages Over CuAAC
- Regioselectivity : Eliminates the need for directing groups, producing a single regioisomer.
- Scalability : Avoids chromatographic purification, making it suitable for industrial-scale synthesis.
Carbodiimide-Mediated Amidoxime Cyclization
Synthesis from Amidoxime Precursors
A less conventional route involves the cyclization of amidoximes derived from naphthalenemethylamine and cyanoacetic acid:
Amidoxime Formation :
$$
\text{Naphthalenemethylamine} + \text{NH}_2\text{OH} \rightarrow \text{Amidoxime Intermediate}
$$
Conducted in methanol under reflux (8 hours, 70% yield).Cyclization with CDI :
Using N,N'-carbonyldiimidazole (CDI) in acetonitrile activates the carboxylic acid for nucleophilic attack by the amidoxime’s amino group.
$$
\text{Amidoxime} + \text{CDI} \rightarrow \text{1,2,4-Oxadiazole Intermediate} \xrightarrow{\text{Rearrangement}} \text{Triazole-4-carboxylic Acid}
$$
Reaction Conditions :
Limitations
- Step Count : Requires multiple isolation steps, reducing overall efficiency.
- Byproduct Formation : Competing oxadiazole formation necessitates careful monitoring via TLC.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Reactivity with Electrophiles
The carboxylic acid group can participate in various reactions with electrophiles:
-
Esterification : Reacting with alcohols in acidic conditions to form esters.
Nucleophilic Substitution Reactions
The nitrogen atoms within the triazole ring can act as nucleophiles:
-
Alkylation : Nucleophilic attack on alkyl halides can lead to substituted triazoles.
Biological Activity Mechanisms
This compound exhibits various biological activities through different mechanisms:
-
Enzyme Inhibition : It has been noted for its ability to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
Metal Coordination
The nitrogen atoms in the triazole ring can coordinate with metal ions, which may enhance its biological activity:
-
Complex Formation : Formation of metal-triazole complexes that exhibit enhanced antimicrobial properties.
-
Research Findings and Applications
Recent studies have highlighted the potential applications of 1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid in medicinal chemistry:
-
Anticancer Activity : Investigations have shown that this compound can induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and DNA damage.
| Study | Findings |
|---|---|
| Research A | Induced apoptosis in RKO cell line with IC50 values indicating significant potency |
| Research B | Exhibited antimicrobial activity against various pathogens |
The compound this compound represents a promising area of research due to its unique chemical structure and diverse biological activities. Ongoing studies aim to explore its full potential in therapeutic applications while optimizing synthesis methods for better yields and efficiency.
This detailed analysis highlights not only the chemical reactivity and synthetic pathways but also emphasizes the biological significance of this compound in current research contexts .
Scientific Research Applications
1-[(Naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Triazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with enzymes and receptors. These interactions can inhibit or modulate the activity of specific proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The table below summarizes key structural differences and their implications:
Notes:
- Hydrogen Bonding : Carboxylic acid groups (as in the target compound) offer stronger H-bonding vs. esters or amides, critical for target interactions in drug design .
- Conformational Effects: The 2-aminophenyl analog adopts a kink-like structure with intramolecular H-bonds, which may restrict rotational freedom and enhance target specificity .
Biological Activity
1-[(Naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 2098095-43-1) is a compound belonging to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides an in-depth analysis of the biological activity of this specific compound, highlighting its mechanisms, efficacy in various studies, and potential applications in medicine and industry.
The molecular formula of this compound is C14H11N3O2, with a molecular weight of 253.26 g/mol. The compound features a naphthalene moiety linked to a triazole ring, which contributes to its unique chemical reactivity and biological properties.
Triazole derivatives often exert their biological effects through various mechanisms:
- Inhibition of Enzymes : Many triazoles inhibit enzymes critical for the survival of pathogens or cancer cells. For instance, they can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi .
- Interaction with DNA : Some studies indicate that triazoles can intercalate into DNA structures, affecting replication and transcription processes .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. In vitro studies indicate that the compound has effective inhibitory concentrations against common pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antifungal agent .
Anticancer Activity
The compound has shown promising results in anticancer assays. In a study evaluating various triazole derivatives' antiproliferative effects on cancer cell lines, this compound demonstrated a GI50 value of approximately 45 nM against certain tumor cells. This potency is comparable to existing chemotherapeutic agents like Erlotinib .
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Antifungal Efficacy : A case study reported the effectiveness of this triazole derivative against resistant strains of Candida, highlighting its potential use in treating fungal infections that do not respond to conventional therapies .
- Anticancer Research : Another study focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests that it can be developed as a lead compound for new cancer therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar triazole compounds is essential.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1-(Phenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | Structure | Moderate | Low |
| 1-(Benzyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | Structure | High | Moderate |
| This compound | Structure | High | High |
Q & A
Q. Experimental Design :
- Synthesize analogs via parallel CuAAC .
- Test in enzyme inhibition assays (e.g., IC₅₀ for Wnt/β-catenin pathway inhibitors) .
Advanced: How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., PD-1/PD-L1 ). Parameterize the carboxylic acid group for hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ) with activity data to prioritize synthetic targets .
Advanced: What crystallographic methods resolve the compound’s 3D structure?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Optimize crystal growth via vapor diffusion (solvent: DMSO/water) .
- Refinement : SHELXL for structure solution. Key parameters:
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC and 1H NMR to rule out impurities .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays: 72-h incubation, 10% FBS) .
- Control Compounds : Include known inhibitors (e.g., 1-(3-fluorophenyl)-triazole-4-carboxylic acid ) to calibrate activity.
Basic: What in vitro assays are used to evaluate its antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial :
- Anticancer :
Advanced: What challenges arise during scale-up from milligram to gram quantities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
